molecular formula C14H17N3O3 B8448358 n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide

n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide

Cat. No.: B8448358
M. Wt: 275.30 g/mol
InChI Key: NBZSDBINTVQDMU-UHFFFAOYSA-N
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Description

n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a phenyl ring substituted with hydroxy and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Ethylation: The pyrazole ring is then ethylated using an ethylating agent such as ethyl iodide in the presence of a base.

    Acetamide Formation: The ethylpyrazole is reacted with 4-hydroxy-2-methoxybenzaldehyde to form the corresponding Schiff base, which is then reduced to the acetamide using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methylpyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide
  • N-(1-ethylpyrazol-4-yl)-2-(4-hydroxyphenyl)acetamide
  • N-(1-ethylpyrazol-4-yl)-2-(4-methoxyphenyl)acetamide

Uniqueness

n-(1-Ethyl-1h-pyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both hydroxy and methoxy groups on the phenyl ring can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-(1-ethylpyrazol-4-yl)-2-(4-hydroxy-2-methoxyphenyl)acetamide

InChI

InChI=1S/C14H17N3O3/c1-3-17-9-11(8-15-17)16-14(19)6-10-4-5-12(18)7-13(10)20-2/h4-5,7-9,18H,3,6H2,1-2H3,(H,16,19)

InChI Key

NBZSDBINTVQDMU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(=O)CC2=C(C=C(C=C2)O)OC

Origin of Product

United States

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